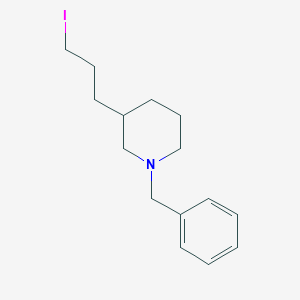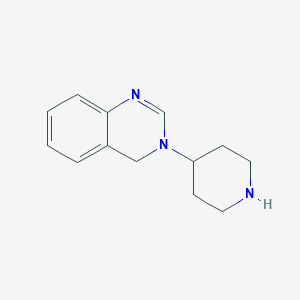
2-(But-3-en-2-yl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Buten-3-yl)-6-nitrophenol is an organic compound characterized by the presence of a butenyl group and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Buten-3-yl)-6-nitrophenol typically involves the nitration of phenol followed by the alkylation of the nitrophenol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the reaction of the nitrophenol with 1-buten-3-yl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-(1-Buten-3-yl)-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Buten-3-yl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
2-(1-Buten-3-yl)-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Buten-3-yl)-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Buten-3-yl)-4-nitrophenol
- 2-(1-Buten-3-yl)-5-nitrophenol
- 2-(1-Buten-3-yl)-3-nitrophenol
Uniqueness
2-(1-Buten-3-yl)-6-nitrophenol is unique due to the specific position of the nitro group on the phenol ring, which influences its chemical reactivity and biological activity. The presence of the butenyl group also imparts distinct properties compared to other nitrophenol derivatives.
Propiedades
Número CAS |
31225-05-5 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-but-3-en-2-yl-6-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c1-3-7(2)8-5-4-6-9(10(8)12)11(13)14/h3-7,12H,1H2,2H3 |
Clave InChI |
HLYVXHPHLRDLSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


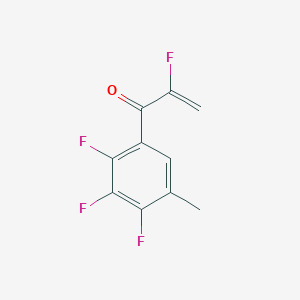
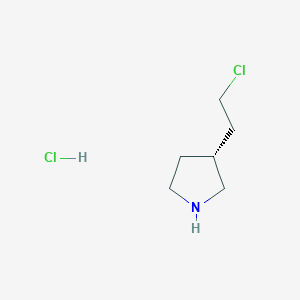
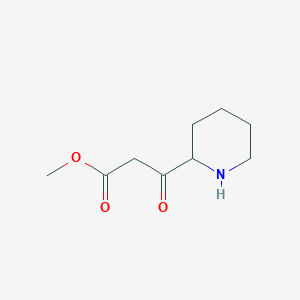
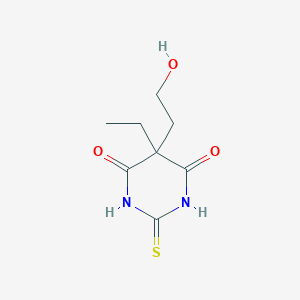


![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)

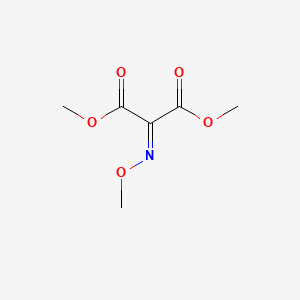

![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)

